molecular formula C5H6IN3O2 B8298012 1-(2-Iodoethyl)-2-nitroimidazole

1-(2-Iodoethyl)-2-nitroimidazole

カタログ番号: B8298012
分子量: 267.02 g/mol
InChIキー: RYEXYTJFGWGVFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Iodoethyl)-2-nitroimidazole is a nitroimidazole derivative characterized by a 2-nitroimidazole core substituted with a 2-iodoethyl group at the N1 position. Hypoxic cells, common in solid tumors, exhibit reduced oxygen levels, which can activate nitroimidazole derivatives via enzymatic reduction, leading to selective binding or cytotoxicity in these regions . The iodine substituent enhances its utility as a radiopharmaceutical precursor, enabling radiolabeling with isotopes like ¹²⁵I or ¹³¹I for diagnostic or therapeutic applications .

Synthesis typically involves alkylation of 2-nitroimidazole with 2-iodoethyl bromide or similar reagents under basic conditions, followed by purification via chromatography or crystallization . Structural characterization employs NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

特性

分子式

C5H6IN3O2

分子量

267.02 g/mol

IUPAC名

1-(2-iodoethyl)-2-nitroimidazole

InChI

InChI=1S/C5H6IN3O2/c6-1-3-8-4-2-7-5(8)9(10)11/h2,4H,1,3H2

InChIキー

RYEXYTJFGWGVFU-UHFFFAOYSA-N

正規SMILES

C1=CN(C(=N1)[N+](=O)[O-])CCI

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogs

1-(2-Chloroethyl)-2-methyl-5-nitroimidazole

  • Structure : The chloroethyl substituent and methyl group at C2 differentiate this analog from the iodoethyl derivative.
  • Properties : Lower molecular weight (189.60 g/mol vs. ~267.05 g/mol for the iodoethyl compound) and reduced lipophilicity due to chlorine’s smaller atomic radius and lower electronegativity compared to iodine .
  • Applications : Primarily studied for antimicrobial activity, lacking significant hypoxia-targeting data. The absence of iodine limits its use in radiopharmaceuticals .

1-(2-Ethoxyethyl)-2-methyl-5-nitroimidazole

  • Structure : Features an ethoxyethyl side chain, increasing hydrophilicity.
  • Reduction Potential: Ethoxy groups may stabilize intermediates during nitro reduction, but its redox behavior is less studied compared to iodoethyl derivatives .
  • Bioactivity: Limited hypoxic selectivity; primarily explored for antiparasitic applications rather than oncology .

Iodoazomycin Arabinoside (IAZA)

  • Structure: A 2-nitroimidazole linked to a 5-deoxy-5-iodo-arabinofuranose sugar.
  • Hypoxic Binding: Demonstrates 3× higher hypoxic cell binding than misonidazole (284 vs. 89 pmole/10⁶ cells/hr) due to enhanced membrane permeability from the iodo-arabinose moiety .
  • Therapeutic Potential: Rapid systemic clearance (98% excretion in 24 hours in mice) and tumor-to-blood ratios of 8.7 at 8 hours make it a superior hypoxia imaging agent .

Comparison with Functional Analogs

Misonidazole and Pimonidazole

  • Mechanism: Classic 2-nitroimidazole hypoxia markers.
  • Clinical Utility: Pimonidazole (1-(2-nitro-1-imidazolyl)-3-N-piperidino-2-propanol) shows predictive value in head and neck cancer outcomes, with 48% vs. 87% 2-year control rates for high vs. low hypoxia .

Etanidazole and Fluorinated Derivatives

  • Structure-Activity : Etanidazole’s hydrophilic side chain (-CH₂CONHCH₂OH) improves solubility but reduces hypoxic potency. Fluorination (e.g., KU-2285 with -CH₂CF₂CONHCH₂OH) enhances radiosensitization by stabilizing reactive intermediates .
  • Pharmacokinetics: Fluorinated derivatives exhibit prolonged tumor retention, with KU-2285 showing 2× higher tumor-to-plasma ratios than non-fluorinated analogs .

EF5 (2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide)

  • Its binding correlates with radiation resistance in 9L tumors (R² = 0.93) .
  • Imaging : Superior to misonidazole in predicting hypoxia via PET, but synthesis complexity limits clinical adoption .

Key Comparative Data

Table 1: Structural and Functional Properties

Compound Molecular Weight (g/mol) Reduction Potential (mV) Hypoxic Binding Rate (pmole/10⁶ cells/hr) Key Application
1-(2-Iodoethyl)-2-nitro ~267.05 Not reported Pending in vitro studies Radiopharmaceutical precursor
IAZA 354.10 -390 284 Hypoxia imaging
Misonidazole 201.15 -398 89 Radiosensitizer
KU-2285 (fluorinated) 255.20 -243 N/A Radiosensitizer
EF5 292.12 -243 150 (estimated) Hypoxia PET imaging

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。